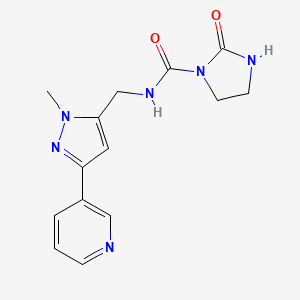
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrazole ring, and an imidazolidine ring. These rings are common in many pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyridine and pyrazole rings are aromatic and planar, while the imidazolidine ring is non-aromatic and can adopt different conformations .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich pyridine and pyrazole rings, which can act as nucleophiles in reactions with electrophiles. The imidazolidine ring might also undergo reactions at the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyridine and pyrazole rings might make the compound relatively polar and capable of forming hydrogen bonds .Scientific Research Applications
Antibacterial and Antifungal Activities
One area of application is in the development of new antibacterial and antifungal agents. Compounds structurally related to N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxoimidazolidine-1-carboxamide have shown promising antibacterial and antifungal activities. For example, pyrazolo[3,4-b]pyridine derivatives have been synthesized and demonstrated moderate to good activity against various Gram-negative and Gram-positive bacteria, including P. aeruginosa, E. coli, S. pneumoniae, and B. cereus (Panda, Karmakar, & Jena, 2011). Similarly, N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have shown antifungal activities against several phytopathogenic fungi, offering a potential pathway for agricultural applications (Wu et al., 2012).
DNA Interaction Studies
Compounds with a similar structural framework have been utilized in studying interactions with DNA, providing insights into the design of new therapeutic agents. For instance, peptides designed to bind in the minor groove of DNA sequences have shed light on the molecular basis of DNA recognition, with implications for drug design targeting specific genetic sequences (Wade, Mrksich, & Dervan, 1992).
Luminescence and Binding Characteristics
The synthesis and luminescence properties of novel pyridine derivative ligands and their complexes with lanthanides like Eu(III) and Tb(III) have been explored. These studies have implications for the development of new materials with potential applications in sensing, imaging, and lighting. The binding characteristics of these ligands with proteins such as bovine serum albumin (BSA) also provide a foundation for understanding their pharmacological potential (Tang, Tang, & Tang, 2011).
Synthesis and Stereochemical Analysis
The synthesis and structural investigation of diastereomeric compounds related to this compound have provided valuable insights into stereochemical properties and molecular interactions. These studies contribute to the field of medicinal chemistry by elucidating the relationships between structure, stereochemistry, and biological activity (Demir-Ordu, Demir-Dündar, & Oezkirimli, 2015).
Anticancer and Anti-HIV Activity
Furthermore, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-HIV activities, demonstrating the versatility of this chemical scaffold in the development of new therapeutic agents. These compounds have shown efficacy against various cancer cell lines and HIV strains, highlighting their potential as leads for the development of new treatments (Rahmouni et al., 2016).
Mechanism of Action
Target of action
The compound contains a pyrazole and an imidazole ring. Compounds containing these structures are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of action
The exact mode of action would depend on the specific target. For example, if the compound were to interact with an enzyme, it might inhibit the enzyme’s activity, thereby affecting the biochemical pathway in which the enzyme is involved .
Biochemical pathways
Again, the specific pathways affected would depend on the compound’s targets. Pyrazole and imidazole derivatives have been found to impact a wide range of pathways, including those involved in inflammation, cancer, and infectious diseases .
Future Directions
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-19-11(7-12(18-19)10-3-2-4-15-8-10)9-17-14(22)20-6-5-16-13(20)21/h2-4,7-8H,5-6,9H2,1H3,(H,16,21)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQRUJWANXSGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
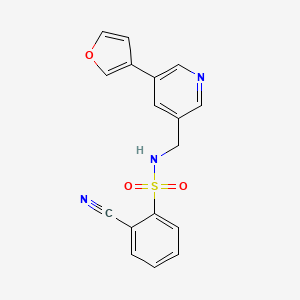
![9-bromo-5-(furan-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2966140.png)
![Ethyl 2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2966141.png)
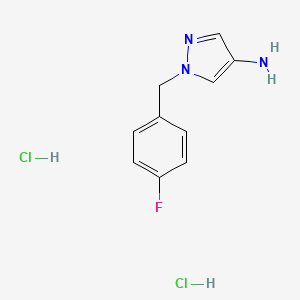

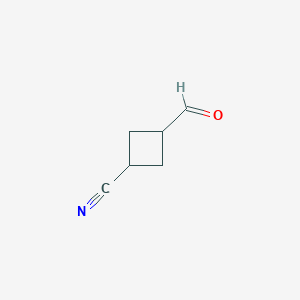

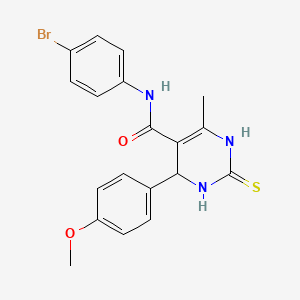
![6-chloro-N-[4-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2966150.png)
![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2966152.png)
![5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2966153.png)
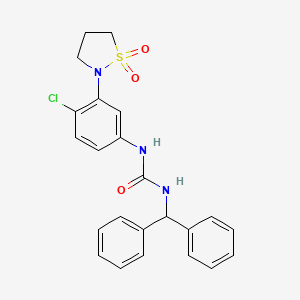
![Benzo[d]thiazol-6-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2966158.png)

